Octanedioic acid di4-amino-phenylamide

Description

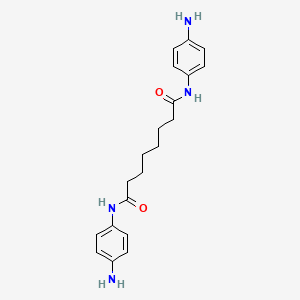

Octanedioic acid di4-aminophenylamide is a synthetic derivative of suberic acid (1,8-octanedioic acid), where both carboxylic acid groups are substituted with 4-aminophenylamide moieties. This compound is structurally characterized by an eight-carbon dicarboxylic acid backbone conjugated with para-aminophenyl groups via amide linkages.

Key structural features include:

- Hydrophobic backbone: The octanedioyl chain provides lipophilicity, influencing membrane permeability.

Properties

Molecular Formula |

C20H26N4O2 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N,N'-bis(4-aminophenyl)octanediamide |

InChI |

InChI=1S/C20H26N4O2/c21-15-7-11-17(12-8-15)23-19(25)5-3-1-2-4-6-20(26)24-18-13-9-16(22)10-14-18/h7-14H,1-6,21-22H2,(H,23,25)(H,24,26) |

InChI Key |

AUXFZVANYVASTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)CCCCCCC(=O)NC2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanedioic acid di4-amino-phenylamide typically involves the reaction of octanedioic acid with 4-aminoaniline under specific conditions. One common method is the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Octanedioic acid di4-amino-phenylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the amide groups to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Octanedioic acid di4-amino-phenylamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential as an enzyme inhibitor.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of octanedioic acid di4-amino-phenylamide involves the inhibition of histone deacetylases (HDACs). By inhibiting these enzymes, the compound can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include HDAC1, HDAC2, HDAC3, and HDAC6 .

Comparison with Similar Compounds

Octanedioic Acid Derivatives in HDAC Inhibition

Several octanedioic acid derivatives, such as octanedioic acid bis-hydroxyamide and hydroxyamide pyridin-2-ylamide, are documented as histone deacetylase (HDAC) inhibitors (). These compounds feature hydroxamic acid groups instead of aminophenylamide substituents.

Key Insight: Hydroxamic acid derivatives exhibit stronger HDAC inhibition due to their metal-chelating properties, whereas the aminophenylamide variant may prioritize stability and selective targeting of non-enzymatic pathways .

Thiazol-2-yl Amide Derivatives

describes thiazol-2-yl amides of octanedioic acid, such as octanedioic acid [4-(3-aminophenyl)thiazol-2-yl]amide methyl ester (14b). These compounds incorporate heterocyclic thiazole rings, which enhance π-stacking interactions and modulate electronic properties.

Key Insight : Thiazole-containing derivatives show enhanced bioactivity in cancer models, likely due to improved binding to enzymatic pockets via heterocyclic interactions .

Suberic Acid (Parent Compound)

Suberic acid (1,8-octanedioic acid) is an endogenous metabolite linked to carnitine-acylcarnitine translocase deficiency (). Unlike its amide derivatives, suberic acid is highly water-soluble but lacks membrane permeability.

| Parameter | Octanedioic Acid Di4-Aminophenylamide | Suberic Acid |

|---|---|---|

| Solubility in Water | Low | High |

| Metabolic Role | Synthetic (no endogenous role) | Fatty acid oxidation intermediate |

| Toxicity | Potential aromatic amine toxicity | Low (endogenous) |

Key Insight : Amidation of suberic acid reduces solubility but enhances cellular uptake, making derivatives more suitable for therapeutic applications .

Dimethyl Ester Derivatives

Dimethyl esters of octanedioic acid (e.g., octanedioic acid dimethyl ester ) are simpler derivatives used in polymer synthesis ().

| Parameter | Octanedioic Acid Di4-Aminophenylamide | Dimethyl Ester |

|---|---|---|

| Functional Groups | Amide | Ester |

| Applications | Drug development | Polymer precursors |

| Stability | Hydrolytically stable | Prone to hydrolysis |

Key Insight : Ester derivatives are less stable in biological systems but more versatile in industrial applications .

Physicochemical Comparison

| Property | Octanedioic Acid Di4-Aminophenylamide | Bis-Hydroxyamide | Suberic Acid |

|---|---|---|---|

| Molecular Weight | ~400 g/mol (estimated) | 206 g/mol | 174 g/mol |

| LogP | ~2.5 (predicted) | 0.8 | -0.5 |

| Melting Point | Not reported | >200°C | 143°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.